Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate

Description

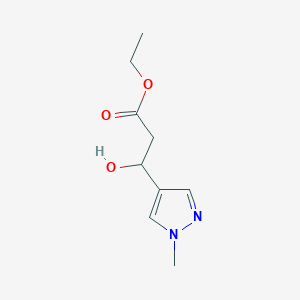

Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is a synthetic ester featuring a hydroxy group and a 1-methyl-4-pyrazolyl substituent at the 3-position of the propanoate backbone. The compound’s structure combines a polar hydroxyl group with a nitrogen-containing heterocyclic moiety, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(1-methylpyrazol-4-yl)propanoate |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6,8,12H,3-4H2,1-2H3 |

InChI Key |

FZCHOOQEBOLEIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CN(N=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate typically involves the condensation of ethyl acetoacetate with 1-methyl-4-pyrazolecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by acidification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Ethyl 3-oxo-3-(1-methyl-4-pyrazolyl)propanoate.

Reduction: Ethyl 3-hydroxy-3-(1-methyl-4-pyrazolyl)propanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Influence on Physicochemical Properties

The substituents at the 3-position of propanoate esters significantly alter their volatility, solubility, and reactivity:

Key Observations :

- Volatility: The hydroxy and pyrazolyl groups in the target compound likely reduce volatility compared to ethyl propanoate or ethyl 3-methylbutanoate, which are more volatile and prevalent in flavor profiles .

- Solubility : Increased polarity from the hydroxy group may enhance water solubility, contrasting with sulfur- or alkyl-substituted analogs that favor lipid matrices .

Analytical Behavior

- Chromatography: Esters with sulfur or branched chains (e.g., ethyl 3-(methylthio)propanoate) exhibit distinct retention times due to polarity and dimerization tendencies . The target compound’s hydroxy group may prolong retention in hydrophilic interaction chromatography (HILIC).

- Spectroscopy: Pyrazolyl substituents introduce characteristic NMR signals (e.g., aromatic protons) and IR bands (N-H stretching), differentiating it from non-heterocyclic analogs.

Biological Activity

Ethyl 3-hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its biological significance. The presence of the hydroxy and ethyl groups contributes to its solubility and reactivity, enhancing its potential as a therapeutic agent.

1. Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. This compound has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegeneration. The compound's ability to reduce oxidative stress may contribute to its protective effects in biological systems .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Studies suggest that it may modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and asthma .

3. Antimicrobial Properties

This compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. In vitro studies report effective inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.

- Modulation of Signal Transduction : It influences key signaling pathways such as NF-kB and MAPK, which are crucial in mediating inflammatory responses.

- Scavenging Free Radicals : The pyrazole moiety facilitates the scavenging of free radicals, thereby mitigating oxidative damage in cells.

Case Study 1: In Vivo Efficacy in Inflammation Models

A study evaluated the efficacy of this compound in a murine model of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to the control group, suggesting strong anti-inflammatory effects.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support its potential use as an antimicrobial agent in clinical settings.

Comparative Analysis with Other Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Efficacy |

|---|---|---|---|

| This compound | High | Moderate | Effective against Gram-positive/negative bacteria |

| Phenazone | Moderate | Low | Limited |

| M50367 | Low | High | Effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.